(R)-Citronellol

Fragrance chemistry Chiral olfaction Enantioselective perception

(R)-Citronellol (CAS 68916-43-8, also cataloged as 1117-61-9 for the pure enantiomer), chemically (R)-3,7-dimethyloct-6-en-1-ol, is a chiral acyclic monoterpene alcohol with molecular formula C₁₀H₂₀O and molecular weight 156.27 g/mol. It is the dextrorotatory (+)-enantiomer of citronellol, distinguished from its (S)-(-)-counterpart (CAS 7540-51-4) and the racemic mixture (CAS 106-22-9).

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 68916-43-8
Cat. No. B10775568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Citronellol
CAS68916-43-8
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CCO
InChIInChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3
InChIKeyQMVPMAAFGQKVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 200 mg/L at 25 °C
In water, 307 mg/L at 25 °C;  300 mg/L at 20 °C
Soluble in fixed oils, propylene glycol;  insoluble in glycerin
Miscible in ethanol and ether /(+)-citronellol/;  very soluble in ethanol and ether /(-)-citronellol/
Insoluble in glycerol;  slightly soluble in water;  soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Citronellol CAS 68916-43-8: Technical Baseline and Procurement-Relevant Identity


(R)-Citronellol (CAS 68916-43-8, also cataloged as 1117-61-9 for the pure enantiomer), chemically (R)-3,7-dimethyloct-6-en-1-ol, is a chiral acyclic monoterpene alcohol with molecular formula C₁₀H₂₀O and molecular weight 156.27 g/mol [1]. It is the dextrorotatory (+)-enantiomer of citronellol, distinguished from its (S)-(-)-counterpart (CAS 7540-51-4) and the racemic mixture (CAS 106-22-9) [1]. Naturally abundant in geranium (Pelargonium) and rose oils (18–55%), this compound is commercially available at analytical and industrial grades with typical purity specifications ranging from 95% to ≥98% [2]. Key physicochemical parameters include boiling point 225 °C, density 0.857 g/mL at 25 °C, refractive index n20/D 1.456, calculated water solubility 105.5 mg/L at 25 °C, and Log Kow 3.56, which collectively inform formulation and handling requirements [1][2].

Why Generic Substitution of (R)-Citronellol CAS 68916-43-8 Fails: Enantiomer-Dependent Functional Divergence


Substituting (R)-citronellol with racemic citronellol or the (S)-enantiomer introduces functionally consequential variations across key performance dimensions. (R)-citronellol and (S)-citronellol exhibit distinct odor qualities, with the (R)-form characterized as citronella-like, rose, leafy, and oily, whereas the (S)-form is described as floral, waxy, geranium, and powdery [1][2]. In insect repellency applications, (R)-citronellol demonstrates an EC₅₀ of 0.00011 mg/cm² against Aedes aegypti, representing approximately 4.5-fold higher potency than the synthetic standard DEET (EC₅₀ = 0.0005 mg/cm²) [3]. Furthermore, (R)-citronellol selectively inhibits mast cell degranulation (21.3% inhibition at 0.5 mM) without affecting caffeine bitterness perception at 5.9 nM—a functional selectivity profile not established for the (S)-enantiomer or the racemic mixture [4]. These enantiomer-specific functional attributes render generic substitution unsuitable for applications requiring precise olfactory performance, repellency potency, or targeted biological activity.

Quantitative Differential Evidence: (R)-Citronellol CAS 68916-43-8 Versus Comparators


Enantiomer-Specific Odor Quality Differentiation: (R)-Citronellol Versus (S)-Citronellol

(R)-Citronellol and its enantiomer (S)-citronellol exhibit distinct and non-interchangeable odor profiles. (R)-Citronellol is sensorially characterized as citronella-like, rose, leafy, and oily, whereas (S)-citronellol is perceived as floral, waxy, geranium, and powdery [1][2]. Odor threshold determinations in aqueous-ethanol solution confirm that the two enantiomers possess differentiable organoleptic properties that are stereospecifically perceived [3].

Fragrance chemistry Chiral olfaction Enantioselective perception Flavor and fragrance formulation

Insect Repellency Potency: (R)-Citronellol Versus Citronellal, Geraniol, Limonene, and DEET

In head-to-head repellency testing against Aedes aegypti (the dengue and yellow fever vector), (R)-citronellol demonstrated the strongest activity among four tested monoterpenes and surpassed the synthetic gold-standard repellent DEET [1]. Citronellol achieved an EC₅₀ of 0.00011 mg/cm², representing a 4.5-fold higher potency than DEET (EC₅₀ = 0.0005 mg/cm²) [1]. Against stored-product insects, citronellol and geraniol exhibited comparable repellency to DEET against the booklouse (Liposcelis bostrychophila) and stronger repellency than DEET against the red flour beetle (Tribolium castaneum), whereas citronellal and limonene showed weak repellency [2].

Vector control Insect repellent formulation Public health entomology Mosquito repellency

Mast Cell Degranulation Inhibition: (R)-Citronellol Versus (R)-Citronellal Functional Selectivity

(R)-Citronellol exhibits a distinct functional selectivity profile relative to its structural analog (R)-citronellal. At 0.5 mM concentration, (R)-citronellol inhibits cultured mast cell degranulation by 21.3% . Critically, unlike (R)-citronellal, (R)-citronellol does not affect caffeine bitterness perception when tested at 5.9 nM [1][2]. This combination of anti-degranulation activity with preserved taste perception constitutes a specific functional signature not shared by (R)-citronellal.

Anti-allergic activity Mast cell biology Cosmetic dermatology Functional selectivity

Antifungal Enantiomer Equivalence: (R)-Citronellol Versus (S)-Citronellol Against Candida Species

Both (R)-(+)-β-citronellol and (S)-(−)-β-citronellol were evaluated for antifungal activity against Candida albicans and Candida tropicalis strains involved in candidemia. Both enantiomers exhibited identical MIC₅₀ values of 64 µg/mL and MFC₅₀ values of 256 µg/mL against C. albicans, and MIC₅₀ of 256 µg/mL and MFC₅₀ of 1024 µg/mL against C. tropicalis [1]. Both compounds acted on the fungal membrane but not the fungal cell wall [1]. However, a notable difference emerged in combination studies: (R)-(+)-β-citronellol combined with Amphotericin B displayed synergism and indifference, whereas (S)-(−)-β-citronellol combined with Amphotericin B displayed synergism, additivity, and indifference [1].

Antifungal susceptibility Candida albicans Candidemia therapeutics Enantiomer bioactivity

Acute Toxicity Benchmarking: (R)-Citronellol Versus Class-Wide Terpene Alcohol Safety Profile

The acute dermal toxicity of citronellol (as racemic mixture) is classified as low, with LD₅₀ values in rabbits reported between 2000 and 5000 mg/kg body weight [1]. For the racemic mixture specifically, reported LD₅₀ values are: oral (rats) 3.45 g/kg, dermal (rabbits) 2.65 g/kg, intramuscular (mice) 4.0 g/kg, and subcutaneous (mice) 0.88 g/kg [2][3]. No enantiomer-specific acute toxicity data are currently available for (+)-(R)-citronellol alone; however, the compound is used globally at 10–100 metric tonnes per annum in fragrance applications with a default maximum skin level of 0.02% in fine fragrances [4].

Toxicological assessment Fragrance ingredient safety Dermal toxicity Regulatory compliance

Antibacterial Activity Hierarchy: Citronellol Versus Citral and Geraniol

In a comparative evaluation of four terpenes (citronellal, citronellol, geraniol, and citral) against cariogenic oral bacteria, citral and geraniol emerged as the most potent broad-spectrum antibacterial agents . Citronellol and citronellal exhibited lower antibacterial activity relative to citral and geraniol across tested strains including Micrococcus luteus, Streptococcus salivarius, Streptococcus mutans, and Enterococcus faecalis . In zone of inhibition assays, citral (8 μL) produced zones of 15–22 mm, geraniol produced zones of 11–17 mm, while citronellal produced zones of 8–12 mm across bacterial strains [1]. Citronellol was not included in the quantitative inhibition zone dataset but is consistently positioned below geraniol and citral in the reported activity hierarchy .

Oral care formulation Antibacterial terpenes Cariogenic bacteria Natural preservatives

Evidence-Based Application Scenarios for (R)-Citronellol CAS 68916-43-8


Premium Fragrance Formulations Requiring Authentic Rose-Citronella Notes

Based on the enantiomer-specific odor differentiation evidence [1], (R)-citronellol is the mandatory selection for fine fragrances, decorative cosmetics, and toiletries targeting rose, leafy, and citronella olfactory profiles. Substitution with the (S)-enantiomer or racemic mixture introduces undesired geranium, waxy, and powdery notes that fundamentally alter the intended fragrance character [1][2]. Formulators should specify (R)-citronellol (CAS 1117-61-9 for pure enantiomer, or CAS 68916-43-8 for commercial-grade material) and verify enantiomeric purity via Certificate of Analysis to ensure olfactory fidelity. Typical use levels range from 0.05% to 3% in fine fragrance formulations and 0.1% to 1.5% in soap and detergent applications [3].

High-Efficacy Insect Repellent Product Development

The EC₅₀ value of 0.00011 mg/cm² for (R)-citronellol against Aedes aegypti [4]—representing 4.5-fold higher potency than DEET—positions this compound as a preferred active ingredient for natural or botanical insect repellent formulations. Compared to citronellal (EC₅₀ = 0.00025 mg/cm²) and limonene (EC₅₀ = 0.00268 mg/cm²) [4], (R)-citronellol offers superior potency that enables lower application concentrations and potentially reduced formulation costs. This evidence supports procurement of (R)-citronellol over citronellal or racemic citronellol sources for mosquito repellent products, particularly those targeting Aedes aegypti vector control in dengue-endemic regions.

Anti-Allergic Cosmetic and Personal Care Formulations

The demonstrated mast cell degranulation inhibition activity (21.3% at 0.5 mM) , combined with the absence of bitterness modulation effects [5], makes (R)-citronellol suitable for cosmetic and personal care products intended to provide soothing or anti-allergic benefits without altering oral sensory perception. Unlike (R)-citronellal, which reduces caffeine bitterness perception [5], (R)-citronellol can be incorporated into lip care, oral care, and leave-on cosmetic formulations where preserving intended flavor profiles is critical. This functional selectivity supports its preferential selection over (R)-citronellal for products where taste neutrality is required.

Antifungal Research and Combination Therapy Development

The identical MIC₅₀ values (64 µg/mL against C. albicans) for both (R)- and (S)-citronellol enantiomers [6] indicate that either enantiomer may be selected for antifungal monotherapy research based on availability and cost. However, the divergent combination interaction profiles with Amphotericin B—where (R)-citronellol shows synergism and indifference, while (S)-citronellol shows synergism, additivity, and indifference [6]—may influence enantiomer selection for combination therapy development. Researchers developing Amphotericin B adjunct therapies should consider this enantiomer-specific interaction difference when designing experimental protocols.

Technical Documentation Hub

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